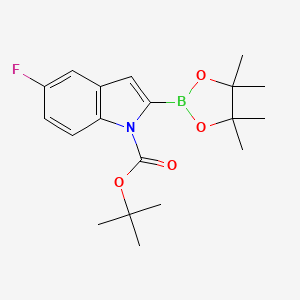

tert-butyl 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

Description

The compound tert-butyl 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate (hereafter referred to as Compound A) is a boronic ester-functionalized indole derivative. Its structure comprises:

- A substituted indole core with a fluorine atom at position 5.

- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group at position 2.

- A tert-butoxycarbonyl (Boc) protecting group at position 1.

Properties

IUPAC Name |

tert-butyl 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25BFNO4/c1-17(2,3)24-16(23)22-14-9-8-13(21)10-12(14)11-15(22)20-25-18(4,5)19(6,7)26-20/h8-11H,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZSBOCOKHLVEBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2C(=O)OC(C)(C)C)C=CC(=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25BFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: This compound is widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the synthesis of biologically active compounds. Medicine: It is used in the development of new drugs, particularly in the field of cancer therapy. Industry: It is employed in the production of materials with specific electronic properties.

Mechanism of Action

The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The mechanism involves the formation of a boronic ester intermediate, which then undergoes transmetalation with a palladium catalyst to form the final product.

Molecular Targets and Pathways Involved:

Palladium-Catalyzed Reactions: The compound interacts with palladium catalysts to facilitate cross-coupling reactions.

Transmetalation: The key step in the mechanism where the boronic acid derivative is transferred to the palladium catalyst.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Observations:

- Indole vs. Indoline/Indazole/Isoindoline : The aromatic indole core in Compound A offers distinct electronic properties compared to saturated indoline or heteroaromatic indazole. Indazole derivatives, for example, exhibit enhanced metabolic stability due to the additional nitrogen .

- Substituent Effects: Fluorine at position 5 provides electron-withdrawing effects, stabilizing the boronate group and directing cross-coupling reactions.

- Boronate Position : Boronate esters at positions 2 (Compound A) vs. 3 or 4 (other analogues) influence steric accessibility and coupling efficiency. Position 2 is sterically less hindered, favoring transmetalation in catalytic cycles .

Protecting Group Variations

Implications :

- The Boc group in Compound A balances stability and ease of removal, making it preferable in multi-step syntheses. Silyl-protected analogues (e.g., TBS) are more stable under acidic conditions but require harsher deprotection methods .

Biological Activity

tert-butyl 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate (CAS No. 1443377-15-8) is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, including its mechanism of action, efficacy in various assays, and potential therapeutic applications.

The compound's biological activity is primarily attributed to its ability to interact with specific protein targets involved in various signaling pathways. The presence of the indole moiety suggests potential interactions with receptors and enzymes related to cancer and inflammation pathways. Notably, compounds containing indole structures have been shown to exhibit significant inhibition of PI3K (phosphoinositide 3-kinase) isoforms, which are crucial in cell growth and survival pathways .

In Vitro Studies

Recent studies have evaluated the compound's inhibitory effects on PI3K isoforms. For instance:

- IC50 Values: The compound demonstrated an IC50 value of approximately 0.47 µM against PI3Kδ, indicating potent inhibitory activity .

- Selectivity: It exhibited selective inhibition against PI3Kα and PI3Kδ isoforms with a selectivity ratio of α/δ = 1889, highlighting its potential for targeted therapy with reduced side effects .

Case Studies

Several case studies have illustrated the biological efficacy of similar compounds within the same class:

- B Cell Proliferation Inhibition: Compounds related to tert-butyl 5-fluoro derivatives showed high potency in inhibiting B cell proliferation with IC50 values around 20 nM .

- Metabolic Stability: Research indicated that modifications at specific positions of the indole ring could enhance metabolic stability in human microsomes, suggesting improved pharmacokinetic profiles for therapeutic applications .

Comparative Analysis with Related Compounds

| Compound Name | IC50 (µM) | Selectivity Ratio (α/δ) | Target |

|---|---|---|---|

| This compound | 0.47 | 1889 | PI3Kδ |

| Compound A | 0.56 | 1500 | PI3Kα |

| Compound B | 0.30 | 2000 | PI3Kγ |

This table illustrates that tert-butyl 5-fluoro derivatives are competitive in terms of potency and selectivity compared to other known inhibitors.

Potential Therapeutic Applications

Given its potent biological activity and selectivity towards PI3K isoforms:

- Cancer Therapy: The compound may be explored as a candidate for treating cancers where PI3K signaling is dysregulated.

- Inflammatory Diseases: Its ability to inhibit B cell proliferation suggests potential applications in autoimmune diseases.

Q & A

Q. What are the recommended synthetic routes for tert-butyl 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate?

The synthesis typically involves two key steps: (1) Boc protection of the indole nitrogen and (2) borylation at the 2-position.

- Boc Protection : React 5-fluoro-1H-indole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) and a catalyst (e.g., DMAP) in dichloromethane (DCM) at 0°C to room temperature .

- Borylation : Use a directed ortho-metalation strategy. Treat the Boc-protected indole with a strong base (e.g., n-BuLi) in THF at low temperatures (-78°C), followed by reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to install the boronate ester .

Key Considerations : Monitor reaction progress via TLC (silica gel, Et₂O/hexanes) and purify via column chromatography .

Q. How should this compound be characterized using spectroscopic methods?

Critical characterization data includes:

Q. What are the primary applications of the boronate ester group in this compound?

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enables Suzuki-Miyaura cross-coupling reactions , facilitating C-C bond formation with aryl/heteroaryl halides. This is critical in synthesizing biaryl structures for drug discovery (e.g., kinase inhibitors) . Methodology : Use Pd(PPh₃)₄ or Pd(dppf)Cl₂ as catalysts with K₂CO₃ or CsF in a 3:1 dioxane/H₂O mixture at 80–100°C .

Advanced Research Questions

Q. How can regioselectivity challenges during borylation be optimized?

Controlling regioselectivity requires:

- Directed Metalation : Use the Boc group as a directing group to enhance C-2 borylation over competing sites .

- Temperature Control : Maintain strict low temperatures (-78°C) during lithiation to prevent side reactions .

- Alternative Reagents : Replace n-BuLi with LDA for improved selectivity in sterically hindered systems .

Q. How should researchers address contradictions in NMR data for structural confirmation?

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C interactions .

- Variable Solvent NMR : Use deuterated DMSO or CDCl₃ to shift exchangeable protons (e.g., NH) and clarify splitting patterns .

- Purity Validation : Perform HPLC (C18 column, acetonitrile/water gradient) to rule out impurities causing anomalous peaks .

Q. What stability considerations are critical for long-term storage?

- Storage Conditions : Store at 0–6°C under inert gas (N₂/Ar) to prevent boronate ester hydrolysis .

- Decomposition Pathways : Monitor for free boronic acid formation (via ¹¹B NMR) or Boc cleavage (via TLC) .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess shelf-life .

Q. Can enantioselective synthesis be achieved using this compound?

Yes, via chiral auxiliaries or asymmetric catalysis :

Q. How is this compound utilized in intramolecular Friedel-Crafts reactions?

The electron-rich indole core participates in acid-catalyzed cyclizations :

- Conditions : Treat with TFA in DCM (0°C to RT) to remove the Boc group, generating a reactive indole that undergoes α-arylation with tethered electrophiles (e.g., aldehydes) .

- Example : Synthesize tetrahydrocarbazole derivatives via intramolecular cyclization, monitored by LC-MS for intermediate trapping .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.